molecular formula C15H16N4O4 B4329576 N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide

N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide

Cat. No. B4329576
M. Wt: 316.31 g/mol
InChI Key: BVLHHYIWVLXLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide, also known as GW-501516, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It belongs to the class of selective androgen receptor modulators (SARMs) and is known for its ability to activate the peroxisome proliferator-activated receptor delta (PPARδ) pathway.

Mechanism of Action

N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide works by activating the PPARδ pathway, which plays a crucial role in regulating lipid and glucose metabolism. Activation of this pathway leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and reduced oxidative stress.
Biochemical and Physiological Effects:
N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide has been shown to have several biochemical and physiological effects, including increased endurance and muscle mass, improved lipid and glucose metabolism, and reduced inflammation. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide in lab experiments is its ability to activate the PPARδ pathway selectively. This makes it a valuable tool for studying the effects of PPARδ activation on various physiological processes. However, one of the limitations of using N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide is its potential to cause adverse effects, such as liver toxicity and cancer, which require careful monitoring in lab experiments.

Future Directions

There are several potential future directions for research on N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide. One area of interest is its potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Another area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide on human health and its potential to cause adverse effects.

Scientific Research Applications

N-propionyl-5-(propionylamino)-3-pyridin-2-ylisoxazole-4-carboxamide has been extensively studied for its potential applications in various fields of research, including cancer, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, increase glucose uptake, and reduce inflammation, making it a promising candidate for the treatment of metabolic disorders.

properties

IUPAC Name

N-propanoyl-5-(propanoylamino)-3-pyridin-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-3-10(20)17-14(22)12-13(9-7-5-6-8-16-9)19-23-15(12)18-11(21)4-2/h5-8H,3-4H2,1-2H3,(H,18,21)(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLHHYIWVLXLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=NO1)C2=CC=CC=N2)C(=O)NC(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propanoyl-5-(propanoylamino)-3-(pyridin-2-yl)-1,2-oxazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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